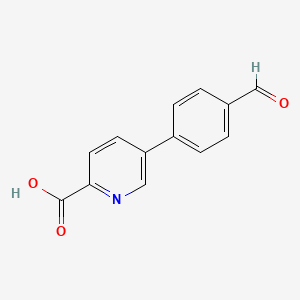

5-(4-Formylphenyl)picolinic acid

描述

Structure

3D Structure

属性

CAS 编号 |

566198-33-2 |

|---|---|

分子式 |

C14H11NO3 |

分子量 |

241.24 g/mol |

IUPAC 名称 |

5-(2-acetylphenyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO3/c1-9(16)11-4-2-3-5-12(11)10-6-7-13(14(17)18)15-8-10/h2-8H,1H3,(H,17,18) |

InChI 键 |

JHOMRRPFGWVJAG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)C(=O)O |

规范 SMILES |

CC(=O)C1=CC=CC=C1C2=CN=C(C=C2)C(=O)O |

产品来源 |

United States |

Coordination Chemistry and Metal Complexation of 5 4 Formylphenyl Picolinic Acid Systems

Principles of Ligand Design for N,O-Chelation with 5-(4-Formylphenyl)picolinic Acid

This compound is an exemplary ligand for N,O-chelation, a coordination mode central to the construction of stable metal complexes. Its design is rooted in the fundamental principles of coordination chemistry, leveraging the dual functionality of its picolinic acid core. Picolinic acid and its derivatives are recognized as excellent N,O-bidentate chelating agents, capable of forming a stable five-membered ring with a central metal ion. nih.govnih.gov This stability is a direct consequence of the chelate effect.

The ligand's design incorporates two distinct donor atoms: the nitrogen of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group. researchgate.net The pyridine nitrogen acts as a soft donor, effective in stabilizing lower oxidation states of transition metals, while the carboxylate oxygen is a hard donor, which favors higher oxidation states. researchgate.net This dual nature provides significant versatility in coordinating with a wide array of metal ions. researchgate.net The presence of the 4-formylphenyl substituent at the 5-position of the pyridine ring does not directly participate in chelation but extends the ligand's functionality, allowing for further reactions or influencing the electronic properties of the coordination system. The rigid structure of the pyridine and phenyl rings contributes to the pre-organization of the ligand, reducing the entropic penalty upon complexation and enhancing the stability of the resulting metal complex.

**3.2. Synthesis and Structural Characterization of Coordination Compounds

Synthesis and Structural Characterization of Coordination Compounds

Complexation with Transition Metals

The synthesis of transition metal complexes with picolinic acid-based ligands is typically achieved through straightforward precipitation or solvothermal methods. orientjchem.orgresearchgate.net These methods generally involve reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, such as ethanol or water. researchgate.netresearchgate.net The resulting complexes can be isolated as crystalline solids.

While specific studies detailing the synthesis with this compound are not broadly available, the behavior of the parent picolinic acid ligand provides a strong precedent. For example, cobalt(II) complexes of 2-picolinic acid have been synthesized, forming structures like [Co(pic)2(H2O)2]·2H2O. researchgate.net Similarly, complexes with other transition metals such as manganese, nickel, copper, and zinc have been prepared and characterized. researchgate.net The coordination geometry of these complexes is often octahedral or distorted octahedral, as determined by techniques like single-crystal X-ray diffraction. researchgate.netresearchgate.net The ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and one of the carboxylate oxygens. nih.gov

Table 1: Representative Coordination Geometries of Picolinic Acid Metal Complexes

| Metal Ion | Typical Coordination Geometry | Reference |

| Cobalt(II) | Octahedral | researchgate.netresearchgate.net |

| Nickel(II) | Octahedral | orientjchem.orgresearchgate.net |

| Copper(II) | Distorted Octahedral | orientjchem.orgresearchgate.net |

| Zinc(II) | Octahedral | orientjchem.orgresearchgate.net |

| Mercury(II) | Variable (1D Coordination Polymer) | nih.gov |

Formation of Hybrid Inorganic-Organic Frameworks and Assemblies

This compound is a well-suited building block, or "linker," for the construction of metal-organic frameworks (MOFs) and other hybrid inorganic-organic assemblies. nih.govmdpi.commdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic ligands. mdpi.com The bifunctional nature of this compound is key to its utility in this context.

The picolinate (B1231196) moiety provides the N,O-chelating headgroup that binds to the metal node, forming the primary structure of the framework. researchgate.net The formylphenyl group extends away from the coordination center and can serve several roles. It can act as a strut, defining the pore size and topology of the framework, or its aldehyde functional group can be used for post-synthetic modification, allowing for the introduction of other functionalities into the MOF structure. The rigidity of the ligand contributes to the formation of stable, porous frameworks. The synthesis of such frameworks is often carried out under hydrothermal or solvothermal conditions, where the metal salt and ligand self-assemble into the final crystalline product. researchgate.net

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., FTIR, NMR in complex characterization)

Spectroscopic techniques are indispensable for confirming the coordination of this compound to a metal center. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly informative. usda.govimpactfactor.org

In FTIR spectroscopy, the formation of a metal complex is evidenced by distinct shifts in the vibrational frequencies of the ligand's functional groups. hilarispublisher.com A key indicator is the stretching vibration of the carboxylic acid's carbonyl group (C=O). In the free ligand, this appears at a higher wavenumber (e.g., ~1700-1740 cm⁻¹). researchgate.nethilarispublisher.com Upon deprotonation and coordination to a metal ion, this band shifts to a lower frequency, reflecting the change in bond order. hilarispublisher.com Additionally, new bands at lower frequencies (typically below 600 cm⁻¹) appear, which are assigned to the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. researchgate.net The vibrations of the pyridine ring may also shift upon complexation. researchgate.net

¹H-NMR spectroscopy also provides clear evidence of metal-ligand interaction. The chemical shifts of the protons on the pyridine ring and near the carboxylate group are sensitive to the coordination environment. nih.gov Upon complexation, these proton signals typically shift, either downfield or upfield, depending on the metal and the nature of the interaction. orientjchem.org In the case of paramagnetic metal ions, such as Cr(III), the NMR signals can be significantly broadened, sometimes to the point of being unobservable. usda.gov For diamagnetic metals like Zn(II), the proton signal of the carboxylic acid group (around 13.48 ppm for picolinic acid) shifts, indicating its involvement in coordination. orientjchem.orgresearchgate.net

Table 2: Typical Spectroscopic Shifts upon Picolinic Acid Complexation

| Spectroscopic Technique | Functional Group | Observation in Free Ligand | Observation in Metal Complex | Reference |

| FTIR | Carboxylic Acid C=O | ~1700-1740 cm⁻¹ | Shift to lower frequency | researchgate.nethilarispublisher.com |

| FTIR | Pyridine Ring | Characteristic vibrations | Shift in peak positions | researchgate.net |

| FTIR | Metal-Ligand Bonds | Absent | New bands appear (<600 cm⁻¹) for M-O and M-N | researchgate.net |

| ¹H-NMR | Carboxylic Acid -OH | Present (e.g., ~13.48 ppm) | Shifted or absent upon deprotonation | orientjchem.orgresearchgate.net |

| ¹H-NMR | Pyridine Protons | Characteristic chemical shifts | Shifts in resonance positions | nih.gov |

Theoretical Approaches to Metal-Complex Binding and Geometry

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding, predicting geometries, and analyzing the electronic structure of complexes involving this compound. researchgate.netmdpi.comresearchgate.net These calculations can provide insights that complement experimental data.

Furthermore, theoretical approaches can quantify the strength and nature of the metal-ligand bond. nih.govresearchgate.net Methods like Natural Bond Orbital (NBO) analysis can be used to investigate the covalent and electrostatic contributions to the coordination bond. researchgate.net Calculations of frontier molecular orbitals (HOMO-LUMO) help in understanding the electronic transitions and reactivity of the complex. researchgate.net Theoretical studies can also model the effect of substituents on the ligand backbone, predicting how modifications, such as the 4-formylphenyl group, influence the stability and electronic properties of the resulting metal complexes. researchgate.net These computational studies are crucial for the rational design of new ligands and functional materials. mdpi.com

Catalytic Applications of 5 4 Formylphenyl Picolinic Acid Derivatives

Role as Ligands and Co-Catalysts in Homogeneous Catalysis

The picolinic acid framework, a key component of 5-(4-Formylphenyl)picolinic acid, is well-established as an effective ligand in homogeneous catalysis. Its ability to form stable complexes with various transition metals facilitates a wide array of chemical reactions.

Copper-Catalyzed Organic Transformations (e.g., Quinolone Synthesis mediated by Picolinic Acid)

Picolinic acid and its derivatives play a significant role as ligands in copper-catalyzed reactions. The nitrogen and oxygen atoms of the picolinic acid moiety can chelate to a copper center, thereby modulating its reactivity and enabling specific catalytic transformations. This has been particularly noted in the synthesis of heterocyclic compounds.

One notable application is in the synthesis of 1,4-disubstituted 1,2,3-triazoles, where a 1D 2-picolinic acid-based Cu(II) coordination polymer has been shown to be a highly efficient catalyst. nih.gov This catalytic system operates effectively in green solvents and can also facilitate one-pot, multicomponent click reactions. nih.gov The use of a picolinic acid-based ligand is crucial for the reaction's success, promoting the formation of the desired triazole products with high regioselectivity. nih.gov While not a direct synthesis of quinolones, this demonstrates the utility of copper-picolinic acid systems in constructing nitrogen-containing heterocycles. The versatility of such systems suggests their potential applicability in related transformations, including the synthesis of quinolone scaffolds, which are important motifs in medicinal chemistry. Furthermore, copper catalysts are noted for their use in converting picoline bromine to a primary amine, a key step in producing certain picolinic acid derivatives. google.com

Palladium-Catalyzed Reactions (e.g., Suzuki Coupling involving N,O-Bidentate Ligands)

The N,O-bidentate nature of the picolinic acid core makes its derivatives attractive ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.

The efficiency and selectivity of the Suzuki-Miyaura reaction are highly dependent on the nature of the ligand coordinated to the palladium center. Ligands based on biaryl phosphines have demonstrated high catalytic activity in these reactions, even at room temperature, for a diverse range of substrates. nih.gov The development of a general protocol for the palladium-mediated Suzuki coupling of pyrazole (B372694) triflates and arylboronic acids highlights the importance of ligand choice in enhancing product yields and substrate scope. capes.gov.br While direct use of this compound as a ligand in these specific examples is not documented, its N,O-bidentate structure is analogous to other ligands successfully employed in palladium catalysis. The formylphenyl group offers a handle for further modification, allowing for the tuning of the ligand's steric and electronic properties to optimize catalytic performance. This tunability is a key aspect in the design of modern catalysts for cross-coupling reactions. nih.gov

Development of Heterogeneous Catalytic Systems

The drive towards more sustainable and economically viable chemical processes has spurred the development of heterogeneous catalysts. The ability to anchor homogeneous catalysts onto solid supports combines the high activity and selectivity of the former with the ease of separation and recyclability of the latter.

Framework-Supported Catalysts Utilizing Benzaldehyde-Derived Moieties

The benzaldehyde (B42025) functionality within this compound is particularly amenable to incorporation into solid supports, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials provide a high surface area for catalytic reactions and can be designed with specific functionalities.

For instance, a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, has been successfully employed in the synthesis of picolinate (B1231196) and picolinic acid derivatives. nih.govrsc.org This catalyst facilitates a multi-component reaction involving various aldehydes, demonstrating the utility of framework-supported systems in complex organic synthesis. nih.govrsc.org The catalyst's structure, confirmed by techniques such as FT-IR, XRD, and SEM, allows for high yields and can be reused multiple times without significant loss of efficiency. nih.govresearchgate.net The integration of aldehyde moieties into such frameworks is a promising strategy for creating robust and recyclable heterogeneous catalysts for a variety of chemical transformations. nih.govresearchgate.netelsevierpure.com

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for the rational design and optimization of catalytic systems. For catalysts derived from this compound, this involves elucidating the role of the ligand in the catalytic cycle and the pathway of the transformation.

In the copper-catalyzed synthesis of 1,4-disubstituted triazoles, the proposed mechanism involves the reduction of Cu(II) to Cu(I) by sodium ascorbate. nih.gov The alkyne then coordinates to the Cu(I) center, and a picolinic acid ligand deprotonates the alkyne to form a Cu(I)-acetylide complex. nih.gov The organic azide (B81097) coordinates to this complex, leading to a six-membered metallacycle that contracts to a copper-triazolide, which is then protonated to release the product and regenerate the catalyst. nih.gov

For palladium-catalyzed Suzuki-Miyaura reactions, the choice of ligand is known to influence the transmetalation mechanism, the rate of σ–π–σ interconversion, and the rate of reductive elimination, which are key steps in the catalytic cycle. nih.gov The development of bulky biarylphosphine ligands has been instrumental in improving the efficiency of these reactions. nih.gov In the synthesis of picolinate and picolinic acid derivatives using a heterogeneous catalyst, the final step is proposed to proceed through a cooperative vinylogous anomeric-based oxidation mechanism. nih.govrsc.org

The following table provides a summary of the catalytic applications and mechanistic insights discussed:

| Catalytic System | Application | Key Mechanistic Features |

| Copper-Picolinic Acid | Synthesis of 1,4-disubstituted 1,2,3-triazoles | Cu(II) to Cu(I) reduction, formation of Cu(I)-acetylide complex, metallacycle formation and contraction |

| Palladium-N,O-Bidentate Ligand | Suzuki-Miyaura Coupling | Ligand influences transmetalation, σ–π–σ interconversion, and reductive elimination |

| Framework-Supported Catalyst | Synthesis of Picolinate Derivatives | Cooperative vinylogous anomeric-based oxidation |

Supramolecular Chemistry and Advanced Materials Derived from 5 4 Formylphenyl Picolinic Acid

Self-Assembly Strategies for Ordered Architectures

The molecular structure of 5-(4-formylphenyl)picolinic acid offers multiple sites for non-covalent interactions, which are fundamental to the formation of ordered supramolecular architectures. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine (B92270) nitrogen can also accept hydrogen bonds. Furthermore, the aromatic rings are capable of engaging in π–π stacking interactions. These interactions can be harnessed to guide the self-assembly of the molecules into well-defined structures in the solid state.

Design and Fabrication of Porous Organic Materials (e.g., Cages and Frameworks using Pyridinecarboxylic Acids)

Pyridinecarboxylic acids are a well-established class of ligands for the construction of porous materials such as metal-organic frameworks (MOFs) and porous organic cages (POCs). mdpi.com The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended, crystalline networks with high porosity. nih.gov

Although direct synthesis of MOFs using this compound as the primary linker is not prominently featured in the surveyed literature, the structural motifs present in this molecule are highly conducive to the formation of such materials. The carboxylic acid can coordinate to metal centers, while the formyl group can either remain as a functional pendant group within the pores of the MOF or be used for post-synthetic modification. The presence of the formyl group could allow for the subsequent grafting of other molecules, thereby tuning the properties of the material for specific applications like catalysis or sensing.

In the context of porous organic cages, the formyl group of this compound could be reacted with multifunctional amines to form imine-based cages. The discrete, soluble nature of POCs makes them attractive for applications in molecular separations and catalysis. nih.govnih.govresearchgate.net The synthesis of large, shape-flexible porous organic cages has been demonstrated using building blocks with similar functionalities, highlighting the potential of this compound in this area. nih.govnih.gov

Development of Optoelectronic and Photofunctional Materials

The extended aromatic system of this compound makes it a promising candidate for the development of materials with interesting optical and electronic properties.

Formation of Chromophoric Systems with Extended π-Conjugation

The π-system of this compound, which encompasses the pyridine and phenyl rings, can be further extended through chemical reactions involving the formyl group. For instance, condensation reactions with molecules containing active methylene (B1212753) groups can lead to the formation of new C=C bonds, thereby elongating the conjugated system. This extension of π-conjugation typically results in a bathochromic shift (a shift to longer wavelengths) in the absorption and emission spectra of the molecule, which is a key characteristic of chromophores.

While specific research on chromophores derived directly from this compound is limited, studies on analogous systems demonstrate the feasibility of this approach. For example, 3-(4-formylphenyl)-triazole-coumarin hybrid chromophores have been synthesized and shown to exhibit luminescence in the blue-violet region of the electromagnetic spectrum. nih.gov This highlights the potential of using the formylphenyl moiety as a core component in the design of new organic luminophores.

Integration into Photosensitizing Platforms (related to Porphyrin Derivatives)

Porphyrins and their derivatives are well-known for their photosensitizing properties, which are exploited in applications such as photodynamic therapy (PDT). nih.gov Functionalization of the porphyrin macrocycle with various substituents can modulate its photophysical and biological properties. The carboxylic acid and formyl groups of this compound make it a suitable candidate for attachment to a porphyrin core.

The carboxylic acid can be used to form an amide or ester linkage with an amino or hydroxyl functionalized porphyrin. The formyl group, on the other hand, could be used to attach the porphyrin to other molecules or surfaces. While direct examples of the integration of this compound into porphyrin-based photosensitizing platforms were not found in the reviewed literature, the synthesis of porphyrin derivatives with other functional groups is well-established. nih.gov For instance, cationic porphyrin-pyrrolidine conjugates have been shown to be effective photosensitizers against bacteria. mdpi.com This suggests that porphyrins functionalized with this compound could potentially exhibit interesting photodynamic activity, warranting further investigation.

Advanced Chemical Transformations and Derivatization Strategies Utilizing the Formylphenyl Functionality

Condensation Reactions and Imine Formation from the Aldehyde Group

The aldehyde moiety of 5-(4-Formylphenyl)picolinic acid readily participates in condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is one of the most fundamental and efficient methods for forming a carbon-nitrogen double bond (C=N). lumenlearning.commasterorganicchemistry.com The transformation is typically catalyzed by an acid and proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to yield the final imine product. lumenlearning.com

The pH of the reaction medium is a critical parameter; it must be acidic enough to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com These imine derivatives are valuable intermediates themselves, serving as precursors for the synthesis of various nitrogen-containing heterocycles and as ligands in coordination chemistry.

General Reaction Scheme for Imine Formation:

Figure 1: General reaction of this compound with a primary amine (R-NH₂) to yield the corresponding imine derivative.

Figure 1: General reaction of this compound with a primary amine (R-NH₂) to yield the corresponding imine derivative.

The properties of the resulting imine can be systematically tuned by varying the substituent (R) on the primary amine. This modularity allows for the creation of a library of derivatives with diverse electronic and steric properties.

Table 1: Examples of Imine Derivatives from this compound

| Reactant (Primary Amine) | R-Group | Product Name |

| Aniline | Phenyl | 5-(4-((Phenylimino)methyl)phenyl)picolinic acid |

| 4-Methoxyaniline | 4-Methoxyphenyl | 5-(4-(((4-Methoxyphenyl)imino)methyl)phenyl)picolinic acid |

| 2-Aminopyridine | Pyridin-2-yl | 5-(4-(((Pyridin-2-yl)imino)methyl)phenyl)picolinic acid |

| Benzylamine | Benzyl | 5-(4-((Benzylimino)methyl)phenyl)picolinic acid |

Strategies for Incorporating Extended π-Systems (e.g., Horner-Wadsworth-Emmons Reactions)

To extend the π-conjugated system of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a superior and widely used method for olefination. researchgate.net This reaction involves the condensation of the aldehyde with a stabilized phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base (such as NaH). alfa-chemistry.com The HWE reaction offers significant advantages over the traditional Wittig reaction, including the high nucleophilicity of the phosphonate carbanion and the straightforward aqueous workup to remove the phosphate (B84403) byproduct. alfa-chemistry.comwikipedia.org

General Reaction Scheme for the Horner-Wadsworth-Emmons Reaction:

Figure 2: General HWE reaction of this compound with a phosphonate ylide to form an (E)-alkene.

Figure 2: General HWE reaction of this compound with a phosphonate ylide to form an (E)-alkene.

Table 2: Examples of Extended π-Systems via the HWE Reaction

| Phosphonate Reagent | Electron-Withdrawing Group (EWG) | Product Name |

| Triethyl phosphonoacetate | -COOEt | (E)-Ethyl 3-(4-(5-carboxypyridin-2-yl)phenyl)acrylate |

| Diethyl (cyanomethyl)phosphonate | -CN | (E)-3-(4-(5-Carboxypyridin-2-yl)phenyl)acrylonitrile |

| Diethyl (4-nitrobenzyl)phosphonate | 4-Nitrophenyl | (E)-2-(4-(4-Nitrostyryl)phenyl)-5-picolinic acid |

| Tetraethyl methylenediphosphonate | -PO(OEt)₂ | (E)-Diethyl (2-(4-(5-carboxypyridin-2-yl)phenyl)vinyl)phosphonate |

Synthesis of Complex Heterocyclic Scaffolds and Derivatives (e.g., Quinolones, Porphyrins)

The strategic placement of the aldehyde and picolinic acid functionalities makes this compound a valuable building block for constructing complex, polycyclic heterocyclic systems.

Porphyrin Synthesis

Porphyrins are macrocyclic compounds essential to many biological processes and have applications in photodynamic therapy and materials science. nih.govmdpi.com The Lindsey synthesis is a common method for preparing meso-substituted porphyrins, involving the acid-catalyzed condensation of an aldehyde with pyrrole, followed by oxidation. researchgate.net this compound can be used as the aldehyde component in this reaction. When condensed with pyrrole, it can form a porphyrin ring where one or more of the meso-positions are functionalized with the picolinic acid-bearing phenyl group. This introduces a site for metal coordination or further chemical modification.

Table 3: Reactants and Conditions for Porphyrin Synthesis

| Reactants | Catalyst/Solvent | Conditions | Product |

| This compound, Pyrrole | BF₃·OEt₂ or TFA, CH₂Cl₂ | Room temperature, followed by oxidation (e.g., DDQ or p-chloranil) | 5,10,15,20-Tetrakis(4-(5-carboxypyridin-2-yl)phenyl)porphyrin* |

| Benzaldehyde (B42025), this compound, Pyrrole | BF₃·OEt₂ or TFA, CH₂Cl₂ | Room temperature, followed by oxidation (e.g., DDQ or p-chloranil) | Mixed meso-substituted porphyrins |

*Assuming this compound is the sole aldehyde used.

Quinolone Synthesis

Quinolones are a class of heterocyclic compounds with significant pharmaceutical importance. nih.gov While direct synthesis from this compound is not prominently documented, established synthetic routes suggest its utility. For instance, the Friedländer synthesis provides a plausible pathway by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In a modified approach, the aldehyde of this compound could react with a 2-aminoaryl ketone, such as 2-aminoacetophenone, under basic or acidic conditions to construct the quinolone core. This strategy would produce a highly functionalized quinolone bearing both a phenyl-picolinic acid substituent at the 2-position and another substituent at the 4-position, offering a scaffold for further drug discovery efforts.

Computational Chemistry and Molecular Modeling of 5 4 Formylphenyl Picolinic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-(4-Formylphenyl)picolinic acid. These theoretical investigations provide insights into the molecule's stability, reactivity, and potential interaction sites.

DFT methods, often utilizing functionals such as B3LYP, are employed to optimize the molecular geometry of this compound, determining its most stable three-dimensional arrangement. From this optimized structure, a host of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely indicate negative potential around the carboxylic acid and formyl oxygen atoms, as well as the nitrogen atom of the pyridine (B92270) ring, suggesting these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from the conceptual DFT framework, offer a quantitative measure of a molecule's reactivity. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These parameters are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated using DFT

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | The ability of a molecule to accept electrons. |

This table presents the general formulas and significance of key reactivity descriptors. Specific values for this compound would require dedicated DFT calculations not publicly available in the searched literature.

Molecular Modeling of Ligand-Target Interactions (e.g., Molecular Docking Studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial in drug discovery and design for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor for various enzymes or receptors. For instance, picolinic acid derivatives have been investigated as inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be optimized, as described in the previous section. Docking software then systematically explores various possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy.

The results of a docking study would reveal the most likely binding conformation of this compound within the target's active site. It would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. For example, the carboxylic acid group of the molecule could act as a hydrogen bond donor and acceptor, while the phenyl and pyridine rings could engage in hydrophobic and pi-stacking interactions with the amino acid residues of the protein. The formyl group could also participate in hydrogen bonding.

Table 2: Illustrative Molecular Docking Results for a Picolinic Acid Derivative with a Protein Target

| Parameter | Description | Example Value |

| Binding Affinity (kcal/mol) | The estimated free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | -8.5 |

| Inhibition Constant (Ki) | The concentration of inhibitor required to produce half-maximum inhibition. | 50 nM |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | Asp1046, Cys919, His1026 |

| Types of Interactions | The nature of the chemical bonds and forces stabilizing the complex. | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

This table provides an example of the type of data generated from a molecular docking study, based on literature for related compounds. Specific results for this compound would depend on the chosen protein target.

Conformational Analysis and Dynamics Simulations

Computational methods can be used to explore the potential energy surface of the molecule as a function of the dihedral angle between the two aromatic rings. This analysis can identify the most stable (lowest energy) conformations and the energy barriers between them. For this compound, steric hindrance between the ortho-hydrogens of the two rings would likely favor a non-planar conformation. The presence of the formyl and carboxylic acid groups could also influence the preferred conformation through intramolecular interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated by solving Newton's equations of motion. These simulations, often performed in a simulated aqueous environment to mimic biological conditions, can reveal how the molecule flexes, vibrates, and changes its conformation over time.

MD simulations can be particularly insightful when studying the interaction of this compound with a protein target. By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by docking and observe any conformational changes in both the ligand and the protein upon binding. This provides a more realistic and detailed understanding of the binding process.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Formylphenyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, starting from methyl 5-bromopicolinate and 4-formylphenylboronic acid. Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Ester hydrolysis : Post-coupling, the methyl ester group is hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety .

- Optimization : Reaction efficiency depends on solvent choice (e.g., DMF or THF), temperature (80–100°C), and stoichiometric ratios of reactants (1:1.2 boronic acid to bromide) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic scaffold and formyl group (δ ~10 ppm for aldehyde proton) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (C₁₃H₉NO₃: [M+H]⁺ = 228.066) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers evaluate the role of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target selection : Focus on enzymes like indoleamine 2,3-dioxygenase (IDO) or viral entry proteins, given structural similarities to bioactive picolinic acid derivatives .

- Assay design :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) between the compound and target proteins .

- Fluorescence polarization : Monitor competitive displacement of fluorescent ligands .

- Dose-response studies : IC50 determination using enzyme activity assays (e.g., colorimetric detection of tryptophan metabolites for IDO) .

Q. What strategies resolve contradictions in reported biological activities of picolinic acid derivatives across studies?

- Methodological Answer :

- Comparative structural analysis : Use computational tools (e.g., molecular docking) to compare binding modes of this compound with analogs like 5-(4-Fluorophenyl)picolinic acid .

- Replication studies : Standardize assay conditions (e.g., cell lines, buffer pH) to isolate compound-specific effects .

- Meta-analysis : Aggregate data from multiple studies to identify trends in efficacy, such as correlations between substituent electronegativity and antiviral activity .

Q. How is this compound utilized in materials science for designing functional polymers?

- Methodological Answer :

- Coordination chemistry : The picolinic acid moiety chelates metal ions (e.g., Cu²⁺, Fe³⁺), enabling synthesis of metal-organic frameworks (MOFs) with tailored porosity .

- Polymer functionalization : Incorporate the compound into polyamide backbones via amidation reactions, enhancing thermal stability (TGA analysis) and mechanical strength .

Data Analysis and Experimental Design

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), aqueous solubility, and blood-brain barrier permeability based on SMILES notation .

- Molecular dynamics simulations : Model interactions with serum albumin to estimate plasma protein binding .

Q. How do researchers assess the environmental impact of this compound in ecotoxicology studies?

- Methodological Answer :

- Biodegradation assays : Monitor compound degradation in soil/water matrices using LC-MS/MS to quantify residual concentrations .

- Ecotoxicology models : Test acute toxicity in Daphnia magna or algae (OECD guidelines) to determine EC50 values .

Contradiction and Validation

Q. Why do studies report varying efficacy of picolinic acid derivatives in cancer cell lines?

- Methodological Answer :

- Cell line heterogeneity : Compare responses in epithelial (e.g., HeLa) vs. mesenchymal (e.g., MDA-MB-231) cancer models to assess tissue-specific effects .

- Synergy screens : Test combinatorial effects with chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic interactions .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 227.22 g/mol | |

| Synthetic Yield | 60–75% (Suzuki coupling) | |

| IC50 (IDO Inhibition) | 8.5 µM (predicted) | |

| LogP | 1.9 (SwissADME prediction) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。